

Application Notes: Conjugation of 5-FAM to Amine-Modified Oligonucleotides

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Compound of Interest

Compound Name: *FAM amine, 5-isomer*

Cat. No.: *B15555021*

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Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a fundamental technique in molecular biology, enabling the detection, quantification, and analysis of nucleic acids in a wide range of applications. 5-Carboxyfluorescein (5-FAM) is a popular fluorescent dye from the fluorescein family, prized for its high quantum yield, good water solubility, and an excitation/emission spectrum compatible with common fluorescence detection instruments. This molecule is typically conjugated to oligonucleotides post-synthetically. The most common and efficient method involves reacting an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of 5-FAM.

The process leverages the reactivity of a primary aliphatic amine, introduced at the 5', 3', or an internal position of the oligonucleotide, with the 5-FAM NHS ester. This reaction occurs under mild alkaline conditions (pH 8.0-9.0), where the deprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond linking the dye to the oligonucleotide and the release of N-hydroxysuccinimide as a byproduct.

Following the conjugation reaction, purification is essential to remove unreacted free dye, the NHS leaving group, and any unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this, as it can separate the more hydrophobic, dye-labeled oligonucleotide from the unlabeled species.

The final labeled product's concentration and labeling efficiency are determined using UV-Vis spectrophotometry by measuring absorbance at 260 nm (for the oligonucleotide) and at the dye's absorbance maximum (~495 nm for 5-FAM). These labeled oligonucleotides are critical tools for applications such as quantitative PCR (qPCR) probes, fluorescence in situ hybridization (FISH), Sanger sequencing, and fragment analysis.

Key Experimental Parameters and Data

Successful conjugation requires optimization of several parameters. The following tables provide typical values and calculations for planning the experiment.

Table 1: Recommended Reaction Conditions

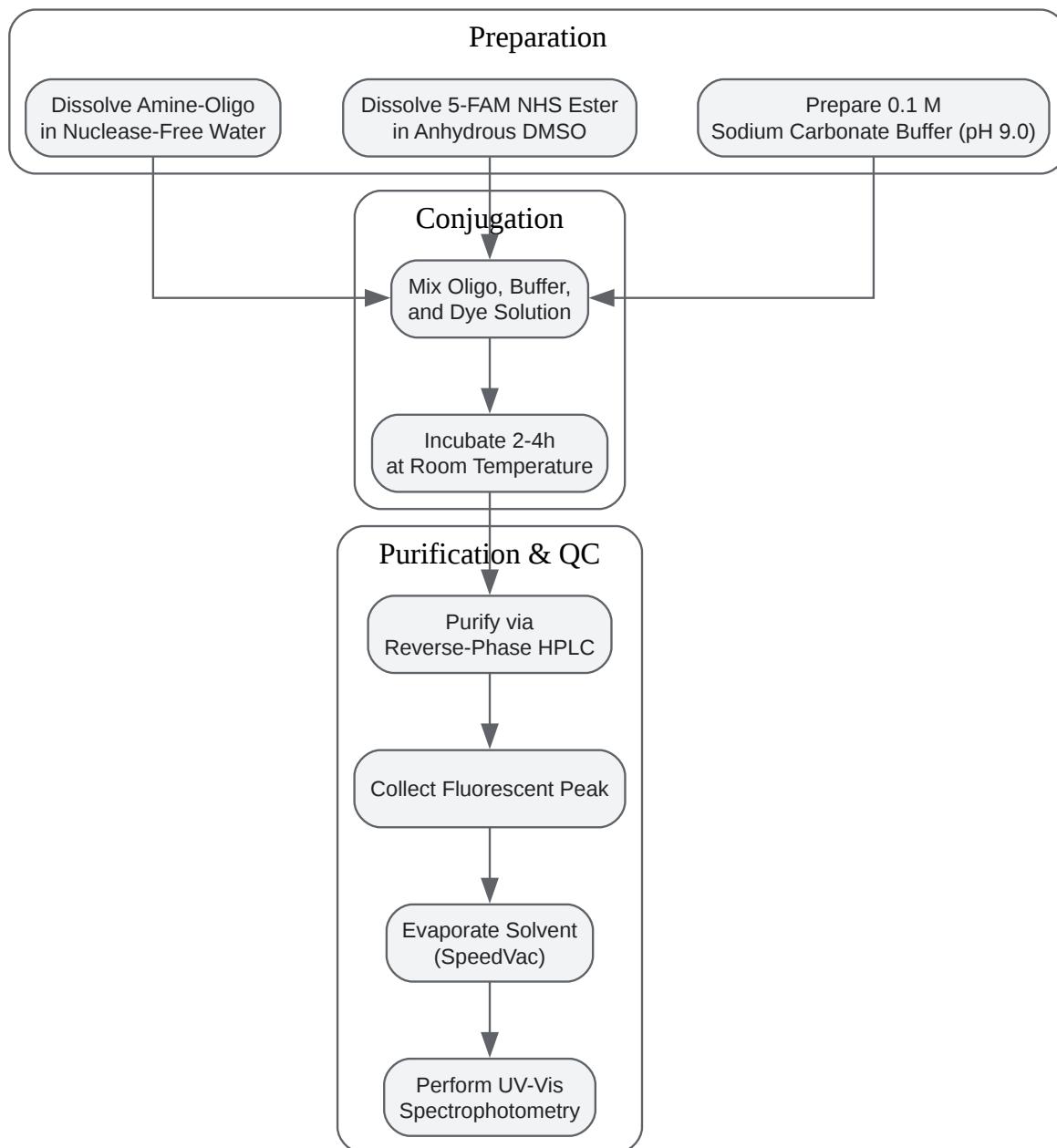
| Parameter | Recommended Value | Notes |
|-----------------------|-------------------------------|---|
| pH | 8.0 - 9.0 | The primary amine is sufficiently nucleophilic in this range without promoting hydrolysis of the NHS ester. |
| Temperature | 20-25°C (Room Temperature) | Provides a good balance between reaction rate and stability of reactants. |
| Incubation Time | 2 - 4 hours | Can be extended to overnight (~16 hours) at 4°C for convenience. |
| Molar Excess of Dye | 10x - 40x | A significant excess of the 5-FAM NHS ester is used to drive the reaction to completion and maximize labeling efficiency. |
| Oligonucleotide Conc. | 1-5 mM in nuclease-free water | Starting with a concentrated stock allows for dilution in the reaction buffer. |

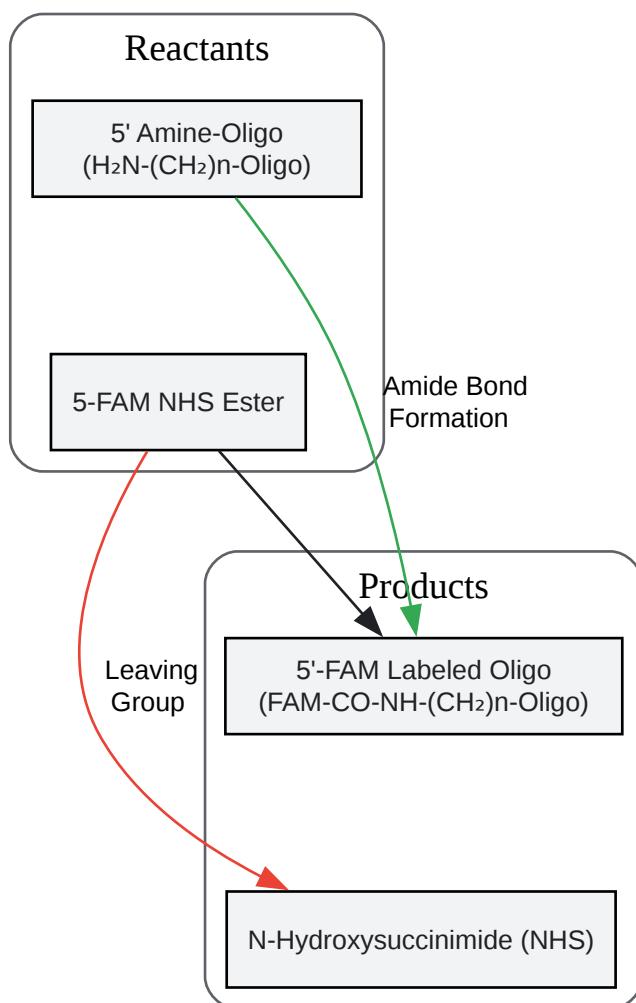
Table 2: Spectrophotometric Constants for 5-FAM

| Parameter | Value | Description |
|---|---|---|
| Absorbance Maximum (λ_{max}) | 494 - 496 nm | The wavelength at which the 5-FAM dye exhibits maximum absorbance. |
| Molar Extinction Coefficient (ϵ_{495}) | 75,000 L mol ⁻¹ cm ⁻¹ | Molar absorptivity of 5-FAM at its λ_{max} , used for calculating dye concentration. |
| Correction Factor (CF260) | 0.31 | A factor to correct the A260 reading for the contribution of the 5-FAM dye's absorbance at 260 nm. |

Experimental Workflow and Chemical Reaction

The overall process, from the initial setup to the final quality control check, follows a structured workflow. The core of this process is the chemical reaction forming a stable amide bond.





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